molecular formula C25H22ClN3O B11572701 6-(2-butoxybenzyl)-9-chloro-6H-indolo[2,3-b]quinoxaline

6-(2-butoxybenzyl)-9-chloro-6H-indolo[2,3-b]quinoxaline

Cat. No.: B11572701
M. Wt: 415.9 g/mol
InChI Key: YILVCOTVTJXIQX-UHFFFAOYSA-N
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Description

6-(2-butoxybenzyl)-9-chloro-6H-indolo[2,3-b]quinoxaline is a complex heterocyclic compound that belongs to the indoloquinoxaline family This compound is characterized by its unique structure, which includes a fused indole and quinoxaline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-butoxybenzyl)-9-chloro-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine in the presence of an acid catalyst such as hydrochloric acid or acetic acid . The reaction is carried out under reflux conditions to facilitate the formation of the indoloquinoxaline core.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave irradiation or ultrasound-assisted synthesis to enhance reaction rates and yields . These methods offer advantages such as reduced reaction times and lower energy consumption, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-(2-butoxybenzyl)-9-chloro-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional carbonyl groups, while reduction can lead to the formation of dihydroquinoxaline derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-butoxybenzyl)-9-chloro-6H-indolo[2,3-b]quinoxaline is unique due to its specific substituents, which confer distinct electronic and steric properties. These properties can influence its reactivity, binding affinity to biological targets, and overall pharmacological profile .

Properties

Molecular Formula

C25H22ClN3O

Molecular Weight

415.9 g/mol

IUPAC Name

6-[(2-butoxyphenyl)methyl]-9-chloroindolo[3,2-b]quinoxaline

InChI

InChI=1S/C25H22ClN3O/c1-2-3-14-30-23-11-7-4-8-17(23)16-29-22-13-12-18(26)15-19(22)24-25(29)28-21-10-6-5-9-20(21)27-24/h4-13,15H,2-3,14,16H2,1H3

InChI Key

YILVCOTVTJXIQX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1CN2C3=C(C=C(C=C3)Cl)C4=NC5=CC=CC=C5N=C42

Origin of Product

United States

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